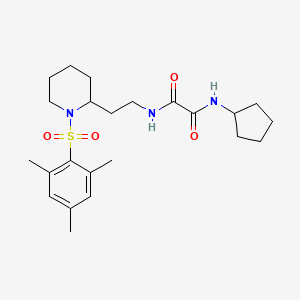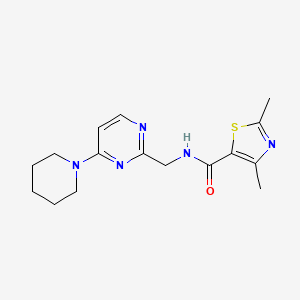
2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The pyrimidine ring could also undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature due to the presence of multiple polar functional groups, which could form strong intermolecular forces . Its solubility would depend on the solvent used, with it likely being more soluble in polar solvents due to its polar functional groups.科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activity
Synthesis and Biological Evaluation
Various studies have focused on the synthesis of novel heterocyclic compounds derived from thiazole and pyrimidine, exploring their biological activities. For instance, the synthesis of novel pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase agents, indicating a potential avenue for therapeutic applications in cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antimicrobial Agents
Thiazolidinone derivatives, incorporating pyridine and thiazole structures, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in addressing infectious diseases (Patel et al., 2012).
Chemotherapeutic Potential
Anticancer Activity
The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been explored, providing a foundation for developing new chemotherapeutic agents (Rahmouni et al., 2014).
Antituberculosis Research
Extended Drug-Resistant Tuberculosis
Research into imidazo[1,2-a]pyridine-3-carboxamides, including pyrimidine derivatives, has shown potent activity against multi- and extended drug-resistant strains of tuberculosis, suggesting significant therapeutic potential for tackling resistant bacterial infections (Moraski et al., 2011).
Hypoglycemic Agents
Glucokinase Activators
N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been identified as potent glucokinase activators, highlighting their potential as dual-acting hypoglycemic agents that could offer new treatments for diabetes (Song et al., 2011).
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .
将来の方向性
Future research on this compound could involve further exploration of its biological activity, as well as optimization of its synthesis. This could involve testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and developing more efficient synthetic routes .
作用機序
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the regulation of cell growth and survival, making them a significant target in cancer therapy .
Mode of Action
Similar compounds, such as piperidine derivatives, have been found to bind to an inactive abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
It can be inferred from similar compounds that it may affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is often deregulated in cancer, and inhibitors of this pathway, such as this compound, could potentially have antitumor effects .
Result of Action
Similar compounds have been found to inhibit cell proliferation and promote cell survival, suggesting potential antitumor effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
特性
IUPAC Name |
2,4-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11-15(23-12(2)19-11)16(22)18-10-13-17-7-6-14(20-13)21-8-4-3-5-9-21/h6-7H,3-5,8-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZMVUPVVHIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

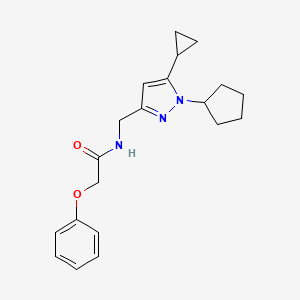

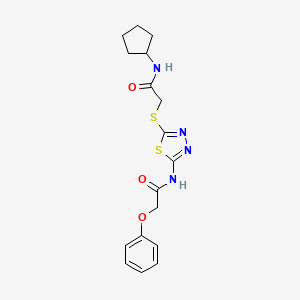

![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)
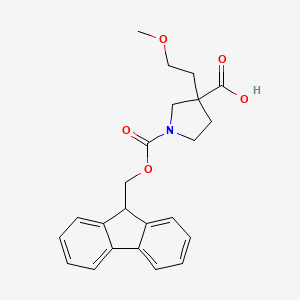
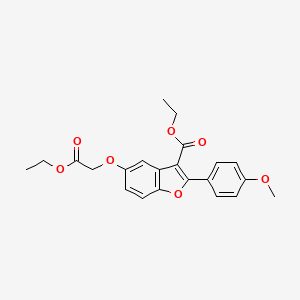
![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)
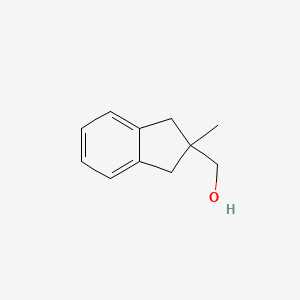
![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)
